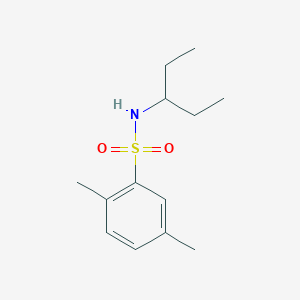![molecular formula C19H15N3O B5725714 2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research over the years. It is commonly referred to as PAP, and its chemical structure is composed of a pyrazolopyrimidine ring system linked to a biphenyl moiety.
Mécanisme D'action
PAP exerts its biological effects by binding to and inhibiting the activity of protein kinases such as c-Src and c-Abl. These kinases play a crucial role in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, PAP can modulate cellular processes such as proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
PAP has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in animal models of inflammation, and protect neurons from oxidative damage and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PAP in laboratory experiments is its high potency and selectivity towards protein kinases. This allows for the precise modulation of specific signaling pathways and cellular processes. However, one limitation of PAP is its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several future directions for research on PAP, including:
1. Investigating its potential as a therapeutic agent for cancer and other diseases.
2. Exploring its effects on other signaling pathways and cellular processes.
3. Developing more efficient methods for synthesizing and purifying PAP.
4. Studying its pharmacokinetics and pharmacodynamics in animal models and humans.
5. Developing new analogs of PAP with improved solubility and potency.
In conclusion, PAP is a promising chemical compound with significant potential for therapeutic applications in various diseases. Its precise mechanism of action and range of biological effects make it an attractive target for scientific research. Further studies are needed to fully understand its therapeutic potential and develop more efficient methods for its synthesis and use.
Méthodes De Synthèse
The synthesis of PAP involves the reaction of 4-biphenylboronic acid with 5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-ol in the presence of a palladium catalyst. This reaction results in the formation of PAP as a white crystalline solid, which can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
PAP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies.
Propriétés
IUPAC Name |
5-methyl-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-11-19(23)22-18(20-13)12-17(21-22)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGJIPTAHQPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(4-phenylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5725635.png)
![2-(1-naphthyl)-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)

![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)


![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)
![(3-chloro-4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5725694.png)

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)

![N-(tert-butyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5725734.png)

![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)